molecular formula C9H8ClN3O B1491763 2-(5-Chloro-1H-indazol-3-yl)acetamide CAS No. 887145-79-1

2-(5-Chloro-1H-indazol-3-yl)acetamide

Cat. No. B1491763
CAS RN: 887145-79-1
M. Wt: 209.63 g/mol
InChI Key: VIPNABFFDOZEIL-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indazol-3-yl)acetamide, also known as 2C-I-Acetamide, is an indazole-based synthetic compound with a wide range of applications in scientific research. It has been studied for its potential therapeutic and pharmacological effects, as well as its biochemical and physiological properties.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of new compounds with potential anticancer activities was explored, such as 5-methyl-4-phenyl thiazole derivatives showing selective cytotoxicity against human lung adenocarcinoma cells (A. Evren et al., 2019).
  • Novel acetamides bearing an 1,2,4-oxadiazol cycle demonstrated a variety of interesting biological properties, indicating a method for synthesizing diverse functionalized triazolo[4,3-a]pyridine derivatives (V. R. Karpina et al., 2019).

Analgesic and Anti-inflammatory Activities

  • Research on quinazolinyl acetamides revealed compounds with potent analgesic and anti-inflammatory activities, with one compound showing superiority over diclofenac sodium, a reference standard, in terms of potency (V. Alagarsamy et al., 2015).

Antimicrobial Activity

  • The development of benzoxazole derivatives incorporating acetamido and carbothioamido pharmacophores showed promise as anticonvulsant agents, with certain derivatives identified as leading compounds due to their significant activity (M. Amir et al., 2012).
  • Synthesis of novel triazole derivatives and their antimicrobial activities were investigated, highlighting compounds with potent effects against Candida species and pathogenic bacteria (M. Altıntop et al., 2011).

properties

IUPAC Name

2-(5-chloro-2H-indazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-7-6(3-5)8(13-12-7)4-9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNABFFDOZEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1H-indazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-1H-indazol-3-yl)acetamide
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